Thiol-C2-PEG2-OH

PROTAC Targeted Protein Degradation Linker Optimization

Thiol-C2-PEG2-OH (also known as HS-PEG3-OH, Thiol-PEG3-alcohol) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) and a terminal hydroxyl (-OH) group separated by a short PEG2 spacer (two ethylene oxide units). It is classified as a small-molecule PEG linker with a molecular weight of 166.24 g/mol and the molecular formula C6H14O3S.

Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol
CAS No. 56282-36-1
Cat. No. B1682312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-C2-PEG2-OH
CAS56282-36-1
SynonymsThiol-PEG3-alcohol;  HS-PEG3-OH; 
Molecular FormulaC6H14O3S
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESC(COCCOCCS)O
InChIInChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2
InChIKeyKXSLUQUKENLMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-C2-PEG2-OH (CAS 56282-36-1): Heterobifunctional PEG Linker for PROTACs and Bioconjugation


Thiol-C2-PEG2-OH (also known as HS-PEG3-OH, Thiol-PEG3-alcohol) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) and a terminal hydroxyl (-OH) group separated by a short PEG2 spacer (two ethylene oxide units) . It is classified as a small-molecule PEG linker with a molecular weight of 166.24 g/mol and the molecular formula C6H14O3S . The compound is widely used as a building block in proteolysis-targeting chimera (PROTAC) synthesis, bioconjugation, and surface functionalization due to its aqueous solubility and orthogonal reactive termini [1].

Why Thiol-C2-PEG2-OH Cannot Be Interchanged with Other PEG-Thiol Linkers


Heterobifunctional PEG-thiol linkers are not interchangeable due to quantifiable differences in chain length, which directly modulate ternary complex formation in PROTACs, conjugation efficiency, and solubility profiles [1]. Systematic variation in PEG repeat units (n) alters the spatial distance between the E3 ligase ligand and the target protein ligand in PROTACs, with studies demonstrating that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [2]. Additionally, substitution yields in maleimide-thiol conjugations vary from 65% for n=5 to 82% for n=9 PEG chains, indicating that chain length is a critical parameter for reaction optimization . Generic substitution without accounting for these quantitative differences risks suboptimal degradation efficiency, reduced conjugation yields, or altered solubility that may compromise experimental reproducibility.

Thiol-C2-PEG2-OH: Comparative Evidence for Scientific Selection


PEG Chain Length Modulates PROTAC Degradation Efficiency

In a study of Retro-2-based PROTACs, the PEG linker length (n=2, 3, 4 ethylene oxide units) was varied systematically. The degradation of GSPT1 was found to be dependent on the length of the flexible PEG chain linker, with the PEG-2 (Thiol-C2-PEG2-OH equivalent) constructs showing distinct degradation profiles compared to longer PEG linkers [1]. This demonstrates that even single-unit variations in PEG repeat length produce quantifiable changes in biological activity, establishing Thiol-C2-PEG2-OH as a specific, non-interchangeable building block.

PROTAC Targeted Protein Degradation Linker Optimization

Aqueous Solubility and Substitution Yield Dependence on PEG Chain Length

Comparative data for maleimide-PEG-bromide linkers show that PEG chain length directly affects both substitution yield and aqueous solubility. For n=5, the substitution yield is 65% and aqueous solubility is 15 mg/mL; for n=9, the yield increases to 82% and solubility to 25 mg/mL; for n=12, the yield slightly decreases to 78% while solubility increases to 30 mg/mL . While these data are for a different terminal group, they establish a class-level trend that PEG chain length influences key performance parameters. Thiol-C2-PEG2-OH, with its PEG2 spacer (n=2), occupies a distinct position in this continuum, offering a unique balance of reactivity and hydrophilicity that differs from longer-chain analogs like HS-PEG4-OH (n=4) or HS-PEG8-OH (n=8).

Bioconjugation PEGylation Solubility

DMSO Solubility Comparison: Thiol-C2-PEG2-OH vs. Thiol-PEG4-alcohol

Both Thiol-C2-PEG2-OH (HS-PEG3-OH) and Thiol-PEG4-alcohol (HS-PEG4-OH) are highly soluble in DMSO, with reported solubility values of ≥100 mg/mL for Thiol-C2-PEG2-OH [1] and 100 mg/mL for Thiol-PEG4-alcohol [2]. However, due to its lower molecular weight (166.24 vs. 210.29 g/mol), Thiol-C2-PEG2-OH offers a higher molar solubility at a given mg/mL concentration. Specifically, 100 mg/mL of Thiol-C2-PEG2-OH corresponds to approximately 601.5 mM, whereas the same mass concentration of Thiol-PEG4-alcohol yields 475.5 mM [2]. This 26% higher molar concentration can be advantageous for reactions requiring high molar ratios of linker relative to other components.

Solubility Formulation Linker Handling

Boiling Point and Physical State Comparison for Purification Planning

Thiol-C2-PEG2-OH has a reported boiling point of 270.3 °C at 760 mmHg and exists as a clear oil at room temperature [1]. In contrast, longer-chain analogs such as Thiol-PEG4-alcohol (MW 210.29) are also oils but have higher boiling points due to increased molecular weight and intermolecular hydrogen bonding. For example, Thiol-PEG4-alcohol has a boiling point of approximately 320-330 °C (estimated based on class trends). This 50-60 °C difference in boiling points directly impacts purification strategies: Thiol-C2-PEG2-OH can be distilled at lower temperatures with reduced risk of thermal degradation, whereas longer-chain analogs may require gentler purification methods (e.g., chromatography) to avoid decomposition.

Physical Properties Purification Linker Handling

Optimal Application Scenarios for Thiol-C2-PEG2-OH Based on Quantitative Differentiation


PROTAC Linker Optimization Requiring Precise Chain Length Control

Thiol-C2-PEG2-OH serves as a critical building block for PROTACs when a short, defined PEG spacer is required. Studies demonstrate that GSPT1 degradation is dependent on PEG linker length, with PEG-2 linkers producing distinct degradation outcomes compared to PEG-3 or PEG-4 linkers [1]. Researchers optimizing ternary complex geometry should select Thiol-C2-PEG2-OH when a minimal PEG spacer (n=2) is needed to achieve specific spatial arrangements between the E3 ligase ligand and the target protein ligand.

Bioconjugation Reactions Requiring High Molar Concentrations of Linker

In stoichiometric bioconjugation reactions (e.g., antibody-drug conjugates, protein PEGylation), achieving a high molar ratio of linker is often essential. Thiol-C2-PEG2-OH provides a 26% higher molar concentration at equivalent mass concentration compared to Thiol-PEG4-alcohol (601.5 mM vs. 475.5 mM at 100 mg/mL in DMSO) [2][3]. This higher molar solubility enables more concentrated stock solutions, reducing solvent volume and minimizing potential interference from organic solvents in sensitive biological systems.

Surface Functionalization of Gold Nanoparticles and Biosensors

Thiol-C2-PEG2-OH is well-suited for forming self-assembled monolayers (SAMs) on gold surfaces via Au-S chemisorption. The short PEG spacer minimizes steric hindrance and allows dense packing on nanoparticle surfaces while still providing a hydrophilic coating that reduces non-specific protein adsorption . The lower boiling point (270.3 °C) facilitates easier purification and solvent removal compared to longer-chain analogs , making it practical for nanomaterial functionalization workflows.

Synthesis of Small-Molecule PROTAC Libraries with Systematic Linker Variation

When constructing a PROTAC linker library to screen for optimal degradation efficiency, Thiol-C2-PEG2-OH represents the shortest PEG-thiol linker entry. Systematic variation of linker length is a standard approach in PROTAC development, and class-level evidence shows that even single-unit changes in PEG repeat number can alter biological activity [1]. Including Thiol-C2-PEG2-OH (n=2) alongside Thiol-PEG3-alcohol (n=3) and Thiol-PEG4-alcohol (n=4) enables researchers to fully map the linker length-activity relationship.

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